molecular formula C21H17ClF2N2O3 B2833201 (2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327182-14-8

(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2833201
CAS No.: 1327182-14-8
M. Wt: 418.82
InChI Key: YHHUATHEMYIGCH-QLYXXIJNSA-N
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Description

(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a historically challenging oncogenic driver. This compound functions by irreversibly binding to the switch-II pocket (S-IIP) of the GDP-bound, inactive state of KRAS G12C, locking it in its inactive conformation and preventing downstream signaling. The inhibition of KRAS G12C disrupts the crucial RAF-MEK-ERK (MAPK) signaling pathway, which is a key regulator of cell proliferation and survival in many cancers. Research utilizing this inhibitor is primarily focused on understanding and targeting non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma, where KRAS G12C mutations are frequently observed. Its specific chemical structure, including the chloro and difluorophenyl groups, is engineered to optimize target engagement and cellular potency. This makes it an invaluable chemical probe for investigating RAS-driven tumor biology, mechanisms of drug resistance, and for evaluating combination therapy strategies in preclinical models.

Properties

IUPAC Name

6-chloro-2-(2,5-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-10-14(23)4-5-17(18)24/h3-6,8-10,15H,1-2,7,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHUATHEMYIGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps. The process begins with the preparation of the chromene core, followed by the introduction of the chloro substituent and the difluorophenyl imino group. The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group to the chromene core. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Similarities : Both compounds contain a difluorobenzamide core.
  • Differences: Diflubenzuron lacks the chromene ring, imino group, and THF-methyl substituent. Its simpler structure correlates with its use as a chitin synthesis inhibitor in insecticides .

Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)

  • Similarities : A benzamide backbone with halogen substituents (chloro, fluoro).
  • Differences: Triflumuron includes a trifluoromethoxy group instead of a difluorophenylimino moiety. This modification enhances its stability and insect growth-regulating activity .

Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Similarities : Carboxamide linkage and aromatic sulfonyl/heterocyclic groups.
  • Differences : The triazine ring in metsulfuron confers herbicidal activity via acetolactate synthase inhibition, a mechanism distinct from the target compound’s hypothetical mode of action .

Physicochemical Properties (Inferred)

Property Target Compound Diflubenzuron Triflumuron
Molecular Formula C₂₂H₁₇ClF₂N₂O₃ C₁₄H₉ClF₂N₂O₃ C₁₅H₁₀ClF₃N₂O₄
Molecular Weight (g/mol) 443.84 310.68 358.69
Key Substituents Chromene, THF-methyl, imino 2,6-difluorobenzamide 4-(trifluoromethoxy)phenyl
Likely Solubility Moderate (THF moiety) Low (nonpolar backbone) Low (lipophilic groups)

The target compound’s higher molecular weight and THF-methyl group may improve membrane permeability compared to simpler benzamide analogues. However, the chromene ring could reduce solubility in aqueous environments.

Q & A

Q. What are the primary synthetic strategies for constructing the chromene core in this compound?

The chromene core is typically synthesized via cyclization reactions. A common approach involves reacting a salicylaldehyde derivative with an alkyne or alkene under acidic or basic conditions. For example, using Knoevenagel condensation to form the fused benzopyran system, followed by imine formation with 2,5-difluoroaniline . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., piperidine for condensation).

Q. How is the tetrahydrofuran-2-ylmethyl group introduced into the carboxamide moiety?

The tetrahydrofuran-2-ylmethylamine is coupled to the chromene-3-carboxylic acid intermediate via an amide bond formation. This is achieved using coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane at 0–25°C. Protecting groups (e.g., Boc) may be required to prevent side reactions during multi-step synthesis .

Q. What analytical techniques are essential for confirming the Z-configuration of the imino group?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, is critical to distinguish the Z-configuration (cis arrangement) from the E-form. X-ray crystallography can also resolve geometric isomerism, while IR spectroscopy verifies imine C=N stretching frequencies (~1600–1650 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s imine and aromatic motifs. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) and antimicrobial disk diffusion tests (against E. coli, S. aureus) are common first steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during imine formation?

Low yields often arise from steric hindrance or electron-withdrawing effects of the 2,5-difluorophenyl group. Strategies include:

  • Using Lewis acids (e.g., ZnCl₂) to activate the carbonyl for nucleophilic attack.
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Screening solvents (e.g., toluene for azeotropic water removal) and temperatures (60–100°C) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use in silico tools like SwissADME or QikProp to calculate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. Molecular docking (AutoDock Vina) identifies potential binding modes with targets like COX-2 or EGFR. PASS prediction estimates biological activity spectra (e.g., anti-inflammatory vs. antitumor) .

Q. How to resolve contradictions in biological activity data across different assay platforms?

Discrepancies may stem from assay sensitivity or cellular context. Validate results using:

  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
  • Isoform-specific enzyme panels (e.g., HDAC1 vs. HDAC6).
  • Knockout cell lines to confirm target engagement .

Q. What strategies enhance metabolic stability of the tetrahydrofuran moiety in vivo?

The tetrahydrofuran ring is prone to oxidative metabolism. Solutions include:

  • Introducing electron-withdrawing substituents (e.g., fluorine) to block CYP450-mediated oxidation.
  • Replacing the oxygen atom with a bioisostere (e.g., sulfone or cyclopropane).
  • Prodrug approaches (e.g., esterification of the carboxamide) .

Methodological Tables

Table 1: Key Synthetic Parameters for Chromene Core Formation

StepConditionsYield RangeReferences
CyclizationSalicylaldehyde + Propargyl bromide, K₂CO₃, DMF, 100°C60–75%
Imino Group Formation2,5-Difluoroaniline, AcOH, reflux45–65%
Amide CouplingEDCI/HOBt, DCM, 0°C → RT70–85%

Table 2: Biological Activity Data from Preliminary Screens

Assay TypeTarget/ModelResult (IC₅₀/EC₅₀)References
Kinase InhibitionEGFR1.2 μM
AntiproliferativeMCF-7 (breast)8.5 μM
AntimicrobialS. aureus15 mm inhibition

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